molecular formula C12H15FN4 B1490168 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098127-90-1

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1490168
CAS No.: 2098127-90-1
M. Wt: 234.27 g/mol
InChI Key: IUCSTMBOLDBVLX-UHFFFAOYSA-N
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Description

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, commonly identified in forensic and clinical literature as the synthetic cannabinoid receptor agonist 5F-APP-PICA, is a potent agonist of the cannabinoid receptors CB1 and CB2 [1] . This compound is a significant subject of research in analytical and forensic chemistry for the identification and quantification of novel psychoactive substances (NPS) in biological samples and seized materials [2] . Its mechanism of action involves high-affinity binding to the CB1 receptor in the central nervous system, which is associated with severe adverse effects observed in case studies, including tachycardia, agitation, and psychosis, making it a critical compound for toxicological investigation [3] . Research utilizing this compound is essential for developing advanced mass spectrometry methods, understanding the structure-activity relationships of synthetic cannabinoids, and informing public health responses to the evolving NPS market. It is also a valuable tool in pharmacological studies aimed at elucidating the signaling bias and functional selectivity of cannabinoid receptor agonists.

Properties

IUPAC Name

1-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c1-14-9-11-8-12(16-17(11)7-4-13)10-2-5-15-6-3-10/h2-3,5-6,8,14H,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCSTMBOLDBVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CCF)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Synthesis

  • Starting from hydrazine derivatives and β-diketones or β-ketoesters, the pyrazole ring is formed via condensation and cyclization under reflux in ethanol or dimethyl sulfoxide (DMSO).
  • Example conditions: refluxing hydrazine hydrate with ethyl acetoacetate in ethanol for several hours yields 1H-pyrazole derivatives.

N-Alkylation with 2-Fluoroethyl Bromide

  • The pyrazole nitrogen is alkylated using 2-fluoroethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
  • Solvents: polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.
  • Temperature: typically room temperature to mild heating (25–60 °C) to control reaction rate and minimize side reactions.

Pyridin-4-yl Group Introduction via Cross-Coupling

  • Palladium-catalyzed cross-coupling reactions are employed, such as Suzuki coupling, between a pyrazolyl halide intermediate and pyridin-4-yl boronic acid.
  • Catalysts: Pd(PPh3)4 or Pd(OAc)2 with suitable phosphine ligands.
  • Conditions: reactions performed in dioxane or toluene under inert atmosphere (argon or nitrogen) at 80–100 °C for 12–24 hours.
  • Base: potassium carbonate or cesium carbonate is commonly used.

N-Methylmethanamine Side Chain Formation

  • A nucleophilic substitution reaction or reductive amination is used to introduce the N-methylmethanamine group at the pyrazole 5-position.
  • For reductive amination, an aldehyde-functionalized pyrazole intermediate reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
  • Conditions: mild heating (25–50 °C), solvent such as methanol or ethanol, with pH control to favor imine formation and reduction.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine hydrate + β-dicarbonyl compound, EtOH, reflux Formation of 1H-pyrazole core
2 N-Alkylation 2-Fluoroethyl bromide, K2CO3, DMF, 25–60 °C Installation of 2-fluoroethyl substituent
3 Cross-coupling (Suzuki) Pyridin-4-yl boronic acid, Pd catalyst, K2CO3, dioxane, 80–100 °C Attachment of pyridin-4-yl group
4 Reductive amination Methylamine, NaBH3CN, MeOH, 25–50 °C Formation of N-methylmethanamine side chain

Research Findings and Optimization Notes

  • Yield Optimization: Use of palladium catalysts with bulky phosphine ligands improves cross-coupling yields and selectivity.
  • Temperature Control: Maintaining low temperatures during alkylation avoids over-alkylation and side reactions.
  • Purification: Multi-step purification including column chromatography and recrystallization is essential to obtain high purity.
  • Stereochemistry: No chiral centers in the target compound simplify the synthesis without concerns for racemization.
  • Fluoroalkylation Impact: The presence of the fluoroethyl group enhances the compound's metabolic stability and biological activity.

Summary Table of Key Reagents and Conditions

Synthetic Step Key Reagents Solvent(s) Temperature Time Notes
Pyrazole formation Hydrazine hydrate, β-diketone Ethanol Reflux (~78 °C) 4–6 hours Cyclization under reflux
N-alkylation 2-Fluoroethyl bromide, K2CO3 DMF 25–60 °C 12–24 hours Controlled to prevent side reactions
Pyridin-4-yl coupling Pyridin-4-yl boronic acid, Pd catalyst, K2CO3 Dioxane 80–100 °C 12–24 hours Inert atmosphere required
Reductive amination Methylamine, NaBH3CN Methanol 25–50 °C 6–12 hours pH control critical

Chemical Reactions Analysis

Types of Reactions: This compound might undergo several types of chemical reactions:

  • Oxidation: Generally affecting the methanamine side chain.

  • Reduction: Potentially reducing the pyrazole ring.

  • Substitution: Particularly with the fluoroethyl group reacting with nucleophiles.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions.

Major Products: Depending on the reaction conditions, major products could vary significantly. Oxidation may result in oxidized side chains; reduction could lead to hydrogenated pyrazole derivatives; substitution might produce varied substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is useful as an intermediate in synthesizing more complex molecules.

Biology: Its structural elements make it valuable in studying enzyme-substrate interactions, particularly those involving nitrogenous heterocycles.

Medicine: The compound's potential bioactivity means it could be investigated as a lead compound in drug discovery, especially targeting enzymes or receptors involving pyrazole and pyridine binding sites.

Industry: In the pharmaceutical industry, it's a candidate for development into therapeutic agents, necessitating studies into its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism by which 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects often involves its interaction with specific molecular targets, such as enzyme active sites or receptor binding sites. The fluoroethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole and pyridine rings might participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Stability

  • Fluorinated analogs (Target, ) show improved metabolic stability over non-fluorinated derivatives () due to resistance to cytochrome P450-mediated oxidation.

Binding Interactions

  • Pyridinyl-containing compounds (Target, ) demonstrate enhanced affinity in enzyme inhibition assays, likely due to interactions with aromatic residues in active sites .

Biological Activity

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a pyridine ring and a fluoroethyl group, which may enhance its lipophilicity and biological activity. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Pyridine Ring : Accomplished via coupling reactions with appropriate pyridine derivatives.
  • Addition of the Fluoroethyl Group : Introduced through nucleophilic substitution reactions using fluoroethyl halides.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have indicated that compounds similar to this compound display potent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

Antifungal Activity

While some pyrazole derivatives have exhibited antifungal properties, specific studies on this compound have not highlighted significant antifungal activity .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may facilitate enhanced interaction with biological membranes, thus improving efficacy .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Antibacterial Studies : A study characterized various pyrazole-based compounds and evaluated their antibacterial efficacy. The results indicated that certain structural modifications significantly enhanced activity against E. coli and S. aureus .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of pyrazole derivatives to bacterial enzymes, providing insights into their potential as therapeutic agents against resistant strains .
  • Pharmacological Profiles : A comparative analysis of similar compounds revealed that modifications in substituents influenced their pharmacological profiles, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Data Tables

Property Value
IUPAC Name This compound
CAS Number 2098136-78-6
Antibacterial Activity Effective against E. coli, S. aureus
Antifungal Activity Limited or none reported

Q & A

Q. What are the optimal synthetic routes for 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:
  • Step 1 : Condensation of pyridine-4-carbaldehyde with hydrazine derivatives to form the pyrazole core .
  • Step 2 : Fluorine introduction via nucleophilic substitution using 2-fluoroethyl bromide under anhydrous conditions (e.g., THF with NaH as a base) .
  • Step 3 : N-methylation of the methanamine group using methyl iodide and a base like K2_2CO3_3 .
    Key Considerations :
  • Use protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during fluorination .
  • Monitor reactions with TLC or HPLC to track intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final compound .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer :
  • 1^1H/13^13C NMR : Assign peaks for pyridine (δ ~8.5 ppm for aromatic protons) and pyrazole (δ ~6.5-7.5 ppm). The 2-fluoroethyl group shows splitting patterns (e.g., triplet for -CH2_2F) .
  • X-ray Crystallography : Resolves conformation of the pyrazole ring and spatial arrangement of substituents. For example, C–H···F interactions between the fluoroethyl group and pyridine may stabilize the crystal lattice .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z ~290) .

Advanced Research Questions

Q. How do substituents (2-fluoroethyl, pyridin-4-yl) influence the compound’s bioavailability and target binding?

  • Methodological Answer :
  • Fluorine’s Role : The 2-fluoroethyl group enhances metabolic stability by resisting oxidative degradation. It also increases lipophilicity (logP ~2.5), improving membrane permeability .
  • Pyridine’s Role : The pyridin-4-yl group facilitates π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Docking studies (AutoDock Vina) can validate interactions .
  • Experimental Validation :
  • Perform solubility assays (e.g., shake-flask method in PBS) to quantify hydrophobicity.
  • Use surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets .

Q. What strategies address solubility challenges in aqueous formulations for biological testing?

  • Methodological Answer :
  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .
  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in methanol), which improves water solubility by ~20-fold .
  • Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine/cholesterol) for sustained release in cell-based assays .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodological Answer :
  • Deuterated Solvents : Ensure complete deuteration (e.g., DMSO-d6_6) to eliminate solvent proton interference .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the fluoroethyl group causing splitting anomalies) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H and 13^13C shifts .

Key Research Findings

  • Crystal Packing : The compound adopts a planar conformation, with C–H···F interactions (2.8–3.1 Å) stabilizing the lattice .
  • Biological Relevance : Analogous pyrazole derivatives show inhibitory activity against kinases (IC50_{50} ~50 nM), suggesting potential for structure-activity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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